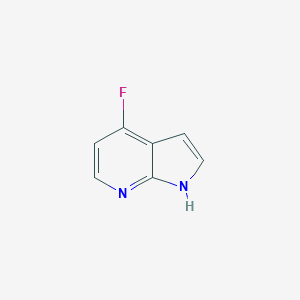

4-氟-7-氮杂吲哚

描述

4-Fluoro-7-azaindole (4FA) is an organic compound that belongs to the family of azaindole compounds. It is a colorless, crystalline solid that is soluble in polar organic solvents. 4FA is a versatile building block that can be used in the synthesis of a variety of compounds. It has been extensively studied in recent years due to its wide range of applications in various fields, including medicinal chemistry, materials science, and biochemistry.

科学研究应用

医药化学

4-氟-7-氮杂吲哚: 由于其结构与生物活性天然产物相似,因此是医药化学中宝贵的支架结构。 它已被用于合成各种治疗剂,特别是作为药物中的核心结构 . 它的衍生物因其在治疗各种疾病的潜力而被广泛研究,利用了氮杂吲哚的生化和生物物理特性 .

有机合成

在有机合成中,4-氟-7-氮杂吲哚是一种通用的合成砌块。 研究人员开发了氮杂吲哚核心单元的新型合成策略,生产出多种取代的氮杂吲哚,可以进一步官能化 . 这些策略对于创建复杂的分子以进行进一步的生物学评估至关重要 .

药物发现

该化合物在药物发现中显示出前景,特别是在激酶抑制剂的开发中。 氮杂吲哚骨架在设计靶向各种蛋白激酶的抑制剂中起着重要作用,这些激酶在癌症和其他疾病中起着关键作用 . 修改氮杂吲哚核心的能力可以对药物特性进行微调,并探索新的治疗靶点 .

激酶抑制剂

4-氟-7-氮杂吲哚: 衍生物已被广泛用作激酶抑制剂。 已知它们与激酶的 ATP 结合位点相互作用,使它们成为设计靶向癌症和其他增殖性疾病的药物的宝贵工具 . 氮杂吲哚部分充当铰链结合基序,对于这些抑制剂的有效性至关重要 .

光物理学

4-氟-7-氮杂吲哚及其类似物的光物理性质引起了极大的兴趣。 由于它们对溶剂和环境的敏感性,它们被用作蛋白质结构和动力学研究中的光学探针 . 这种应用在理解蛋白质功能和相互作用的机制方面特别有用。

生物学研究

在生物学研究中,4-氟-7-氮杂吲哚是合成具有抗增殖特性的化合物的关键成分。 它已被用于开发抑制酪氨酸蛋白激酶 SRC 的类似物,SRC 与多种癌症的进展有关 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024

作用机制

Target of Action

Azaindoles, the chemical class to which 4-fluoro-7-azaindole belongs, are known to be biologically active and have yielded several therapeutic agents for a variety of diseases . They are often used as pharmacophores, the part of a molecular structure that is responsible for a particular biological or pharmacological interaction .

Mode of Action

Azaindoles are known to interact with the atp binding site of kinases . The position of the pyridinic nitrogen in the azaindole structure can modulate the energy of the nπ* state, which controls the rate of the internal conversion channel that accounts for the distinctive photophysical behavior of the isomers .

Biochemical Pathways

Azaindoles are known for their interesting biochemical and biophysical properties . They are often involved in various biochemical pathways due to their ability to interact with different targets.

Result of Action

Azaindoles are known to have powerful medicinal properties and have found wide applications in the field of drug discovery .

Action Environment

It’s known that the chemoselectivity of azaindoles can be counterion dependent . Also, the photodynamics of azaindoles can be influenced by the polarity of the medium .

安全和危害

4-Fluoro-7-azaindole is considered hazardous. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .

未来方向

The azaindole chemical scaffold, including 4-Fluoro-7-azaindole, has attracted considerable interest in the field of drug discovery . Due to their powerful medicinal properties, the development of synthetic techniques for the functionalization of azaindoles continues to be an active area of research . This may offer potential solutions to develop novel and facile methodologies for the azaindole derivatives of biological interest .

属性

IUPAC Name |

4-fluoro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTWCWYRUCKWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CC(=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461514 | |

| Record name | 4-Fluoro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640735-23-5 | |

| Record name | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640735-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

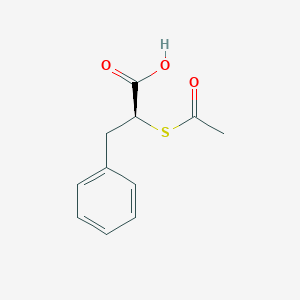

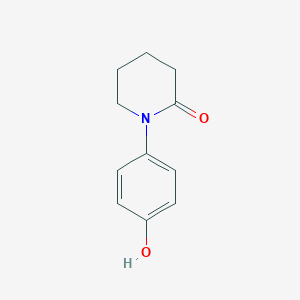

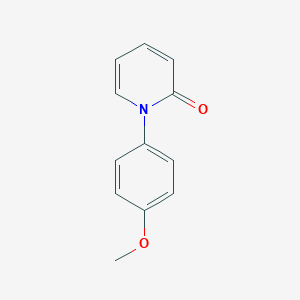

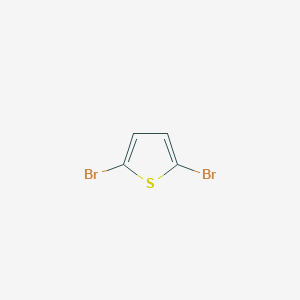

Synthesis routes and methods

Procedure details

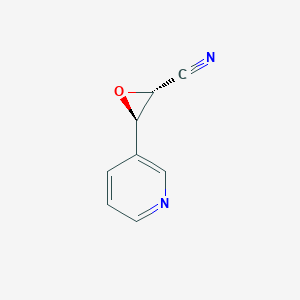

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

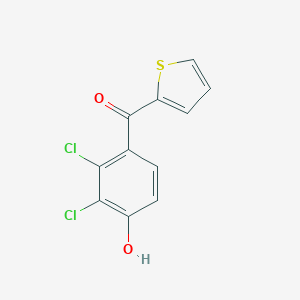

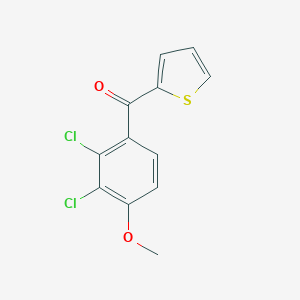

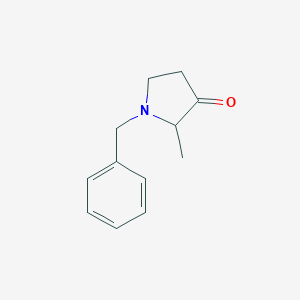

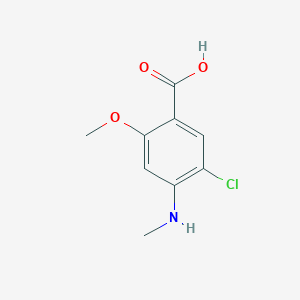

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)